1-(3-Methylbutyl)piperazine

Description

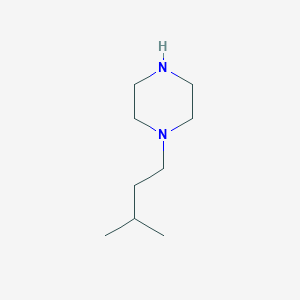

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCDAGIYEHKJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434812 | |

| Record name | 1-(3-methylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34581-23-2 | |

| Record name | 1-(3-methylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine

Abstract: This technical guide provides a comprehensive overview of this compound, also known as N-isoamylpiperazine. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, and applications. Emphasis is placed on the causality behind experimental choices and the integration of self-validating protocols to ensure scientific integrity. The piperazine moiety is a privileged scaffold in medicinal chemistry, and understanding the characteristics of its derivatives, such as this compound, is crucial for the design and synthesis of novel therapeutic agents.[1][2]

This compound is a monosubstituted piperazine derivative. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this specific compound, one of these nitrogen atoms is functionalized with a 3-methylbutyl (isoamyl) group.

CAS Number: 34581-23-2[]

Molecular Structure

The structure consists of the core piperazine ring and the appended alkyl chain, which influences its lipophilicity and steric profile.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties. These properties are critical for predicting the compound's behavior in various chemical and biological systems, including its solubility and ability to cross cell membranes.

| Property | Value | Source |

| CAS Number | 34581-23-2 | [] |

| Molecular Formula | C₉H₂₀N₂ | [] |

| Molecular Weight | 156.27 g/mol | [] |

| Boiling Point (Predicted) | 213.2 ± 8.0 °C | [4] |

| Density (Predicted) | 0.847 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.33 ± 0.40 | [4] |

| InChI Key | IOCDAGIYEHKJRS-UHFFFAOYSA-N | [] |

Synthesis and Purification

The synthesis of monosubstituted piperazines is a well-established field, with N-alkylation being a primary method.[2] This approach offers a straightforward and cost-effective route using commercially available starting materials.

Synthetic Strategy: Nucleophilic Substitution

The most direct synthesis involves the reaction of piperazine with a suitable 3-methylbutyl electrophile, such as 1-bromo-3-methylbutane. A large excess of piperazine is used to minimize the formation of the disubstituted byproduct, 1,4-bis(3-methylbutyl)piperazine. Piperazine itself acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Alternatively, an external non-nucleophilic base can be used to improve atom economy.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

Piperazine (anhydrous)

-

1-Bromo-3-methylbutane (Isoamyl bromide)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (5 equivalents) in toluene.

-

Causality: Using a significant excess of piperazine favors the monosubstituted product by statistical probability and ensures enough piperazine is available to act as a base. Toluene is a suitable solvent that allows for heating to drive the reaction.

-

-

Addition of Alkyl Halide: Add 1-bromo-3-methylbutane (1 equivalent) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to dissolve the piperazine hydrobromide salt.

-

Transfer the mixture to a separatory funnel. Add a 2M aqueous solution of sodium hydroxide (NaOH) to basify the aqueous layer (pH > 12). This deprotonates any remaining piperazinium salts, driving the free base products into the organic layer.

-

Separate the organic layer. Extract the aqueous layer twice more with toluene.

-

Causality: This liquid-liquid extraction isolates the desired product from the water-soluble salts and excess piperazine.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation. The lower boiling point starting materials will distill first, followed by the desired product.

-

Self-Validation: The distinct boiling point of the product serves as a preliminary confirmation of its identity and purity.

-

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile amines. The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives the molecular weight and a characteristic fragmentation pattern that confirms the structure.

Typical GC-MS Parameters:

-

Column: DB-17 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Injector Temperature: 250°C.[5]

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 4 minutes.[6]

-

Detector: Mass Spectrometer scanning from m/z 40 to 400.

-

Expected Result: A major peak at a specific retention time corresponding to the product. The mass spectrum should show a molecular ion peak [M]+ at m/z = 156, along with characteristic fragments.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the protons on the isoamyl group and the piperazine ring, with integrations corresponding to the number of protons. The ¹³C NMR will show the number of unique carbon atoms in the molecule.

Applications in Research and Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] It is valued for its ability to increase the basicity and water solubility of a molecule, which can improve its pharmacokinetic profile.[7]

This compound serves as a key building block or intermediate in the synthesis of more complex molecules. The secondary amine on the piperazine ring is a versatile chemical handle that can be further functionalized, for example, through:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

N-Arylation: Buchwald-Hartwig or similar cross-coupling reactions to attach aryl groups.[2]

The 3-methylbutyl group provides a moderate degree of lipophilicity, which can be crucial for tuning a drug candidate's ability to interact with biological membranes or hydrophobic pockets of target proteins. Researchers in drug discovery can use this compound to create libraries of novel derivatives for screening against various biological targets, including G protein-coupled receptors, ion channels, and enzymes.[8]

Safety and Handling

Potential Hazards:

-

Corrosive: Piperazine and its derivatives are alkaline and can cause severe skin burns and eye damage.[9]

-

Sensitizer: May cause an allergic skin reaction (dermatitis) and, if inhaled, may cause allergy or asthma symptoms.[9]

-

Irritant: May cause respiratory and digestive tract irritation.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic (absorbs moisture from the air).[9]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[10]

-

References

- Echemi. (n.d.). Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI).

- ChemicalBook. (n.d.). Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI) Property.

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- BLD Pharm. (n.d.). (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride.

- PubChem. (n.d.). 2,2,5-Trimethyl-1-(3-methylbutyl)piperazine.

- PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate.

- PubChem. (n.d.). 1,4-Bis(3-methylbutyl)piperazine.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChem. (n.d.). 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, 10(7), 453-457.

- Fisher Scientific. (2010). Safety Data Sheet.

- BOC Sciences. (n.d.). CAS 34581-23-2 Piperazine, 1-(3-methylbutyl)- (9CI).

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine.

- Káňová, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.

- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.

- Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Dei, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 83547-32-4 CAS MSDS (Piperazine, 3-methyl-1-(3-methylbutyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. hakon-art.com [hakon-art.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. connectjournals.com [connectjournals.com]

- 8. nbinno.com [nbinno.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Methylbutyl)piperazine, a valuable heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol and characterization data, discuss its reactivity, and explore its potential applications in the development of novel therapeutics. The piperazine moiety is a "privileged scaffold" in drug discovery, and understanding the nuances of its derivatives is critical for leveraging its full potential.[1][2][3]

Introduction to this compound

This compound, also known as 1-isopentylpiperazine, is a monosubstituted piperazine derivative. The core of this molecule is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural feature imparts favorable physicochemical properties, such as high water solubility and the ability to act as both a hydrogen bond donor and acceptor, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The presence of the 3-methylbutyl (isopentyl) group at one of the nitrogen atoms provides a lipophilic character that can be crucial for traversing cellular membranes and interacting with specific biological targets.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| Predicted Boiling Point | 213.2 ± 8.0 °C |

| Predicted Density | 0.847 ± 0.06 g/cm³ |

| Predicted pKa | 9.33 ± 0.40 |

Synthesis of this compound

The synthesis of monosubstituted piperazines like this compound presents the challenge of controlling the reactivity of the two nitrogen atoms to prevent disubstitution.[4] A common and effective strategy is to use a large excess of piperazine relative to the alkylating agent, which statistically favors monoalkylation.[4]

Here, we present a robust, one-pot synthetic protocol adapted from general methods for the synthesis of monosubstituted piperazines.[5] This procedure is designed to be cost-effective and scalable for laboratory use.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the reaction of an in-situ formed piperazine-1-ium salt with the alkylating agent, which helps to suppress the formation of the disubstituted by-product.[5]

Reagents and Materials:

-

Piperazine

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Methanol

-

Piperazine dihydrochloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Preparation of Piperazine Monohydrochloride (in-situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) and piperazine dihydrochloride (2.5 equivalents) in methanol. Stir the mixture at room temperature for 30 minutes to form piperazine monohydrochloride.

-

Alkylation: To the stirred suspension, add 1-bromo-3-methylbutane (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and basify with a 2M NaOH solution until a pH of >12 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a large excess of piperazine ensures that the alkylating agent is more likely to react with an unsubstituted piperazine molecule rather than the mono-substituted product, thus minimizing di-alkylation.[4]

-

In-situ Salt Formation: The formation of piperazine monohydrochloride deactivates one of the nitrogen atoms towards alkylation, further enhancing the selectivity for the mono-substituted product.[5]

-

Basification: The addition of a strong base is necessary to deprotonate the piperazinium salts formed during the reaction, allowing for the extraction of the free amine product into the organic solvent.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and known data for similar piperazine derivatives.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.8-3.0 ppm (t, 4H): Protons on the two CH₂ groups of the piperazine ring adjacent to the secondary amine.

-

δ ~2.4-2.6 ppm (m, 4H): Protons on the two CH₂ groups of the piperazine ring adjacent to the nitrogen bearing the 3-methylbutyl group.

-

δ ~2.3-2.4 ppm (t, 2H): Protons on the CH₂ group of the 3-methylbutyl chain attached to the piperazine nitrogen.

-

δ ~1.6-1.7 ppm (m, 1H): Proton on the CH group of the 3-methylbutyl chain.

-

δ ~1.4-1.5 ppm (q, 2H): Protons on the CH₂ group of the 3-methylbutyl chain.

-

δ ~0.9 ppm (d, 6H): Protons of the two equivalent methyl groups of the 3-methylbutyl chain.

-

δ (variable) (s, 1H): Proton of the secondary amine (N-H).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~55-57 ppm: Carbons of the piperazine ring adjacent to the substituted nitrogen.

-

δ ~46-48 ppm: Carbons of the piperazine ring adjacent to the secondary amine.

-

δ ~58-60 ppm: Carbon of the CH₂ group of the 3-methylbutyl chain attached to the piperazine nitrogen.

-

δ ~38-40 ppm: Carbon of the CH₂ group of the 3-methylbutyl chain.

-

δ ~26-28 ppm: Carbon of the CH group of the 3-methylbutyl chain.

-

δ ~22-24 ppm: Carbons of the two methyl groups of the 3-methylbutyl chain.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 156. The fragmentation pattern would likely involve the cleavage of the C-C bonds of the 3-methylbutyl group and fragmentation of the piperazine ring. A prominent fragment would be expected from the loss of an isobutyl radical (C₄H₉•), resulting in a peak at m/z = 99.

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

-

~3300-3400 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1460 cm⁻¹: C-H bending of the CH₂ and CH₃ groups.

-

~1100-1000 cm⁻¹: C-N stretching.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its secondary amine. This nitrogen atom can readily undergo a variety of chemical transformations, making it an excellent scaffold for building more complex molecules.

Key Reactions of the Secondary Amine:

-

N-Arylation: The secondary amine can be arylated using Buchwald-Hartwig or Ullmann coupling reactions to introduce aromatic or heteroaromatic rings. This is a common strategy in the synthesis of antipsychotic and antidepressant drugs.[9]

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This can be used to introduce a variety of functional groups or to modulate the basicity of the piperazine nitrogen.

-

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N,N'-disubstituted piperazines.[10]

-

Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Workflow for Further Functionalization

Caption: General reaction pathways for the functionalization of this compound.

Potential Therapeutic Applications

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), including those for psychosis, depression, and anxiety.[3][9] The this compound scaffold can be used to synthesize libraries of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[11] Its specific lipophilic side chain may offer advantages in terms of target engagement and pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the same precautions as other N-alkylated piperazines and the parent compound, piperazine.

-

General Hazards: Piperazine is known to be corrosive and can cause severe skin burns and eye damage.[12] It may also cause an allergic skin reaction and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

This compound is a versatile and valuable building block for drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with the reactive secondary amine that allows for diverse functionalization, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in this field.

References

- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.).

- Preventing di-substitution in piperazine N-alkylation reactions - Benchchem. (n.d.).

-

Experimental 13C and 1H NMR spectrum of MPP. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

- Piperazinone, 1-(3-methylbutyl)- (9CI) Safety Data Sheets(SDS) lookchem. (n.d.).

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.

- SAFETY DATA SHEET. (2018, January 18).

- SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, May 6). Sigma-Aldrich.

- Knieps, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2576-2585.

- SAFETY DATA SHEET. (2025, November 19). Cayman Chemical.

- Pavek, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.

- Reactions of Piperazines. (n.d.). Ambeed.com.

-

2,2,5-Trimethyl-1-(3-methylbutyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018, April 9). NIH. Retrieved from [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). NIH. Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Piperazine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Synthesis of 1,3-oxazines based on piperazine. (2025, February 25). ScienceDirect. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (n.d.). PubMed. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. Piperazinone, 1-(3-methylbutyl)- (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]

In-Depth Technical Guide to the Synthesis of 1-(3-Methylbutyl)piperazine

Introduction

1-(3-Methylbutyl)piperazine, also known as 1-isopentylpiperazine, is a monosubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to influence the physicochemical properties of molecules, such as basicity and water solubility, which in turn can optimize pharmacokinetic profiles.[1][2] Consequently, this compound serves as a crucial building block in the synthesis of a diverse range of biologically active compounds and pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed protocols and insights for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 34581-23-2 |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110-114 °C at 30 mmHg |

| Solubility | Soluble in water and various organic solvents |

(Note: Exact values may vary slightly based on purity and experimental conditions.)

Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The primary challenge in the synthesis of monosubstituted piperazines is controlling the reaction to prevent the formation of the disubstituted byproduct, 1,4-bis(3-methylbutyl)piperazine.[4][5] This guide will focus on two of the most effective and commonly employed methods: Reductive Amination and Direct Nucleophilic Substitution .

Pathway 1: Reductive Amination

Reductive amination is a versatile and highly effective method for the N-alkylation of amines.[6] This two-step, one-pot process involves the reaction of piperazine with isovaleraldehyde (3-methylbutanal) to form an intermediate iminium ion, which is then reduced in situ to yield the desired this compound.[7] A key advantage of this method is the prevention of quaternary ammonium salt formation.[4][7]

Mechanistic Overview

The reaction proceeds through the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of isovaleraldehyde, followed by dehydration to form an iminium ion intermediate. A reducing agent, present in the reaction mixture, then reduces this intermediate to the final product.

Experimental Protocol: Reductive Amination

Materials:

-

Piperazine

-

Isovaleraldehyde (3-Methylbutanal)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous DCM.

-

To this solution, add isovaleraldehyde (1.0 equivalent) dropwise at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.[6]

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

-

Slowly add the reducing agent suspension to the reaction mixture. Note that this addition can be exothermic.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation: Reductive Amination

| Parameter | Condition | Rationale |

| Piperazine Equivalents | 2.0 | Using an excess of piperazine helps to favor mono-alkylation and minimize the formation of the di-substituted byproduct. |

| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent suitable for reductive aminations, often providing cleaner reactions and higher yields compared to other borohydrides like sodium cyanoborohydride.[6][8] |

| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are suitable for both the iminium ion formation and the reduction step. |

| Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. |

| Work-up | Aqueous basic wash | To neutralize any remaining acidic species and remove water-soluble byproducts. |

Visualization: Reductive Amination Workflow

Caption: Nucleophilic substitution of 1-bromo-3-methylbutane with piperazine.

Alternative Strategies and Considerations

For applications requiring very high purity and minimal di-substituted product, a protecting group strategy can be employed. [9]This involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), performing the alkylation on the unprotected nitrogen, and then deprotecting to yield the mono-substituted product. [9]While this multi-step approach is more laborious, it offers excellent control over the selectivity of the reaction. [4][9]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product will likely require purification.

-

Fractional Distillation: Given the boiling point of this compound, fractional distillation under reduced pressure is an effective method for purification, especially on a larger scale.

-

Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) is recommended.

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To determine the purity of the final product.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. The reagents used in these syntheses, such as piperazine, isovaleraldehyde, isoamyl bromide, and sodium triacetoxyborohydride, have their own specific hazards. It is essential to consult the Safety Data Sheets (SDS) for each chemical before use.

References

- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477.

- Gedeon Richter Plc., & Forest Laboratories, Inc. (2014). Synthesis of Cariprazine. As described in MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines. Journal of Organic Chemistry, 77(17), 7506-7511.

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Retrieved from [Link]

- Štefek, M., & Kettmann, V. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.

- U.S. Patent No. 6,603,003 B2. (2003). Method for the preparation of piperazine and its derivatives.

- Venetoclax Synthesis. (n.d.). As described in MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 6928-85-4: 1-Amino-4-methylpiperazine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential of 1-(3-Methylbutyl)piperazine: A Technical Guide to Biological and Pharmacological Characterization

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics with a wide spectrum of biological activities.[1][2][3] While many derivatives have been extensively studied, 1-(3-Methylbutyl)piperazine remains a largely unexplored entity within this pharmacologically significant class of compounds. This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound. We will delve into its synthetic pathway, propose a tiered preclinical screening cascade based on structure-activity relationship (SAR) analysis of related 1-alkylpiperazines, and provide detailed protocols for key in vitro and in vivo assays. This document is intended to serve as a roadmap for researchers in drug discovery and pharmacology to unlock the therapeutic potential of this novel compound.

Introduction: The Piperazine Moiety and the Rationale for Investigation

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery.[3] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow it to interact with a variety of biological targets through hydrogen bonding and ionic interactions.[1][4] This versatility has led to the development of piperazine-containing drugs for a multitude of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives modulate neurotransmitter systems, leading to antipsychotic, antidepressant, and anxiolytic effects.[1][2][5]

-

Oncology: Certain derivatives have demonstrated potent anticancer activity through various mechanisms.[6][7][8]

-

Infectious Diseases: The piperazine core is found in antimicrobial and anthelmintic agents.[9][10][11]

-

Inflammation and Allergy: Antihistaminic and anti-inflammatory properties have also been reported.[12]

The biological activity of piperazine derivatives is heavily influenced by the nature of the substituents at the N1 and N4 positions.[13][14] The subject of this guide, this compound, features an isoamyl group at the N1 position. This alkyl substituent increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and interact with hydrophobic pockets in target proteins. Based on the known activities of other N-alkylated piperazines, we hypothesize that this compound may exhibit significant CNS activity.[15]

This guide will outline a systematic approach to validate this hypothesis and explore the broader pharmacological profile of this compound.

Synthesis of this compound

A straightforward and efficient synthesis of this compound can be achieved via reductive amination. This common and reliable method involves the reaction of piperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent.

Proposed Synthetic Protocol:

-

Reaction Setup: To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or dichloromethane, add 3-methylbutanal (1 equivalent).

-

Formation of Imine/Enamine Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: A tiered screening cascade for characterizing biological activity.

Tier 1: Broad Initial Screening

The initial tier of assays is designed to broadly survey the potential biological activities.

3.1.1. CNS Receptor Binding Panel

Given the prevalence of CNS activity among piperazine derivatives, a primary screen against a panel of CNS receptors is recommended.

-

Objective: To identify any significant binding affinity of this compound for key neurotransmitter receptors.

-

Protocol: Radioligand Binding Assay

-

Target Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., 5-HT₁ₐ, D₂, etc.).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature for a set time to allow for binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

-

3.1.2. General Cytotoxicity Screening

To assess for potential anticancer activity and to establish a therapeutic window for other activities.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. [6]* Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, PC-3) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus compound concentration to determine the IC₅₀ value.

-

Tier 2: Secondary and Mechanistic Assays

Compounds showing promising activity in Tier 1 will be advanced to secondary assays to confirm activity and elucidate the mechanism of action.

3.2.1. Functional Assays

To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor targets.

-

Objective: To characterize the functional activity of this compound at receptors where it showed significant binding.

-

Example Protocol: cAMP Assay for Gαi/s-coupled Receptors

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-5-HT₁ₐ).

-

Compound Incubation: Treat the cells with varying concentrations of this compound, with or without a known agonist.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Detection: Measure the levels of cyclic AMP using a commercially available ELISA or HTRF kit.

-

Data Analysis: Determine the effect of the compound on agonist-stimulated cAMP production to classify it as an agonist or antagonist.

-

Tier 3: In Vivo Model Validation

The most promising compounds with well-defined in vitro activity will be evaluated in animal models.

-

Objective: To assess the in vivo efficacy and safety profile of this compound.

-

Example Protocol: Elevated Plus Maze (for Anxiolytic Activity)

-

Animal Model: Use mice or rats.

-

Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Testing: After a set pre-treatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.

-

Data Collection: Record the time spent in the open and closed arms over a 5-minute period.

-

Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Template for CNS Receptor Binding Affinity Data

| Receptor Target | Radioligand | Kᵢ (nM) of this compound |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | |

| D₂ | [³H]-Spiperone | |

| ... | ... |

Table 2: Template for In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) of this compound |

| MCF-7 (Breast Cancer) | |

| HCT-116 (Colon Cancer) | |

| PC-3 (Prostate Cancer) | |

| A549 (Lung Cancer) |

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the initial biological characterization of the novel compound this compound. By following the proposed synthetic and screening cascade, researchers can efficiently identify and validate its primary pharmacological activities. The lipophilic nature of the 3-methylbutyl substituent suggests a high potential for CNS activity, making this a particularly exciting avenue of investigation. The results of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile piperazine class of compounds.

References

-

Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 1-20. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link] [15]14. Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-12. [Link] [12]15. De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(1), 1-10. [Link]

-

Wikipedia. (n.d.). Piperazine. In Wikipedia. Retrieved January 12, 2026, from [Link] [11]17. Forgacs, E., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(1), 1-15. [Link] [8]18. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Methylbutyl)piperazine Derivatives and Analogs for Drug Discovery Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast number of biologically active compounds.[1] This guide delves into the specific realm of 1-(3-methylbutyl)piperazine, also known as isoamylpiperazine, and its derivatives. We will explore the synthetic accessibility, physicochemical properties, and potential pharmacological landscapes of this particular class of compounds. By examining the influence of the 3-methylbutyl (isoamyl) substituent on the well-established pharmacology of the piperazine core, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and inspire novel drug discovery efforts.

The Piperazine Scaffold: A Foundation of Versatility

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a fundamental building block in the design of therapeutic agents.[1] Its prevalence in pharmaceuticals stems from a unique combination of properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity.[2] Furthermore, the piperazine moiety can significantly influence a molecule's physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for favorable pharmacokinetics.[1][3]

The piperazine nucleus is a key component in drugs targeting a wide array of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs incorporate the piperazine ring.[4]

-

Infectious Diseases: Piperazine derivatives have shown promise as antibacterial and antitubercular agents.[5][6]

-

Oncology: The scaffold is present in various anticancer compounds.[7]

-

Inflammatory Conditions: Anti-inflammatory properties have been reported for numerous piperazine derivatives.[8][9]

The this compound core introduces a specific lipophilic alkyl chain, the isoamyl group, onto this versatile scaffold. This substitution is expected to modulate the parent molecule's properties, influencing its interaction with biological targets and its pharmacokinetic profile.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several established synthetic routes for N-alkylated piperazines. The choice of method often depends on the availability of starting materials, desired scale, and the nature of other substituents on the piperazine ring.

Direct N-Alkylation of Piperazine

The most straightforward approach to monosubstituted piperazines is the direct alkylation of piperazine with a suitable isoamyl halide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-methylbutane (1 equivalent).

-

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the hydrobromic acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Rationale: The use of excess piperazine helps to minimize the formation of the disubstituted product, 1,4-bis(3-methylbutyl)piperazine. The base is crucial to neutralize the acid formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Reductive Amination

Reductive amination offers an alternative route, particularly for scaled-up syntheses, by reacting piperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent.

Experimental Protocol: Reductive Amination for this compound

-

Imine Formation: In a reaction vessel, dissolve piperazine (1 equivalent) and 3-methylbutanal (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.

-

Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Rationale: This method avoids the use of alkyl halides and often proceeds under milder conditions. STAB is a milder and more selective reducing agent compared to NaBH₄, often leading to cleaner reactions with fewer side products.

Synthesis of N-Substituted Analogs

Further derivatization at the N4 position of the this compound core allows for the creation of a library of analogs.

General Workflow for N4-Derivatization

Caption: General synthetic routes for the N4-derivatization of this compound.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The incorporation of the 3-methylbutyl group imparts specific physicochemical characteristics to the piperazine scaffold, which are critical for its biological activity and pharmacokinetic profile.

| Property | Influence of the 3-Methylbutyl Group | Rationale |

| Lipophilicity | Increased | The branched alkyl chain enhances the nonpolar character of the molecule, potentially improving membrane permeability. |

| Basicity (pKa) | Minor change | The electron-donating nature of the alkyl group may slightly increase the basicity of the N1 nitrogen compared to unsubstituted piperazine. |

| Steric Hindrance | Moderate | The isoamyl group introduces steric bulk around the N1 nitrogen, which can influence receptor binding and metabolic stability. |

| Flexibility | Increased | The rotatable bonds in the isoamyl chain provide conformational flexibility, allowing the molecule to adopt various orientations when interacting with a biological target. |

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound derivatives are not extensively documented in the public domain, we can extrapolate from the broader knowledge of piperazine-containing drugs.[2][10]

-

N4-Substituent: The nature of the substituent at the N4 position is often a primary determinant of pharmacological activity. Aromatic or heteroaromatic groups are common in CNS-active agents, while other functionalities can be introduced to target different receptors or enzymes.[11]

-

Lipophilicity and CNS Penetration: The increased lipophilicity conferred by the isoamyl group may enhance the ability of its derivatives to cross the blood-brain barrier, making this scaffold particularly interesting for CNS targets.

-

Metabolic Stability: The branched nature of the isoamyl group might offer some resistance to metabolic degradation compared to a linear alkyl chain, potentially leading to an improved pharmacokinetic profile.

Potential Pharmacological Applications

Based on the known pharmacology of N-alkylated piperazine derivatives, the this compound scaffold holds promise across several therapeutic areas.

Central Nervous System (CNS) Disorders

Many CNS-active drugs feature an N-alkylated piperazine moiety. The isoamyl group could serve as a valuable lipophilic anchor for derivatives targeting various CNS receptors.

Potential CNS Targets and Activities:

-

Dopamine and Serotonin Receptors: Piperazine derivatives are well-known modulators of dopamine and serotonin receptors, with applications in treating psychosis, depression, and anxiety.[4] The this compound core could be explored for developing novel ligands for these receptors.

-

Antidepressant-like Activity: Some piperazine analogs have demonstrated antidepressant-like activity in preclinical models.[11]

Caption: Hypothetical mechanism of action for a CNS-active this compound derivative.

Anti-inflammatory and Analgesic Properties

Piperazine derivatives have been investigated for their anti-inflammatory and analgesic potential.[8][9] The this compound scaffold could be a starting point for the development of novel agents in this area.

Antimicrobial Activity

The piperazine nucleus is present in some antimicrobial agents.[6] The lipophilicity of the isoamyl group could potentially enhance the interaction of its derivatives with microbial cell membranes, a strategy worth exploring for new antibacterial or antifungal compounds.

Future Directions and Conclusion

The this compound scaffold represents an underexplored area within the vast chemical space of piperazine derivatives. Its straightforward synthesis and the modulatory effect of the isoamyl group on physicochemical properties make it an attractive starting point for novel drug discovery campaigns.

Key areas for future research include:

-

Library Synthesis: The generation of a diverse library of N4-substituted this compound derivatives.

-

In Vitro Screening: Comprehensive screening of these derivatives against a panel of biologically relevant targets, particularly CNS receptors and inflammatory mediators.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

-

In Vivo Efficacy Studies: Testing of optimized lead candidates in relevant animal models of disease.

References

-

Kinjal Parmar, Pinkal Patel, Pandurang Parate, Janki Patel. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

-

Laturwale Shital Kour Jaspal Singh, et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

-

Anonymous. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

-

Anonymous. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Parmar, K., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

-

de Oliveira Brito, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(3-methylbutyl)piperazine. PubChem. [Link]

-

Anonymous. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

-

Anonymous. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. ResearchGate. [Link]

-

Sharma, P., et al. (2015). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. PubMed. [Link]

-

Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

Hany, K. F., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Kalra, S., et al. (2013). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. [Link]

-

Anonymous. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

de Zwart, M. A., et al. (1988). Synthesis and copper-dependent antimycoplasmal activity of 1-amino-3-(2-pyridyl)isoquinoline derivatives. 1. Amides. PubMed. [Link]

-

Pelit, E., et al. (2024). 1,3-Naphthoxazine derivatives: Synthesis, in silico pharmacokinetic studies, antioxidant and photoprotective properties. PubMed. [Link]

-

Anonymous. (n.d.). Synthesis of Piperine Analogs Containing Isoxazoline/Pyrazoline Scaffold and Their Pesticidal Bioactivities. ResearchGate. [Link]

-

Tzanova, T., et al. (2017). Synthetic piperine amide analogs with antimycobacterial activity. PubMed. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Methylbutyl)piperazine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for 1-(3-Methylbutyl)piperazine, also known as isoamylpiperazine. In the absence of direct, specific research on this molecule, this document synthesizes information from the broader class of N-alkyl and substituted piperazine derivatives to construct a scientifically-grounded, hypothesized mechanism. We delve into the structure-activity relationships (SAR) conferred by the isoamyl substituent and the piperazine core, explore potential pharmacological targets, and propose a detailed roadmap for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this compound's biological activity.

Introduction: The Piperazine Scaffold and the Uncharacterized this compound

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties—such as a rigid structure, high polarity, and the presence of two modifiable nitrogen atoms—make it a versatile building block for drugs targeting a wide array of biological systems.[1] These derivatives have found applications as antimicrobial, anticancer, and central nervous system (CNS) agents.[1]

This compound is a simple N-alkyl derivative of piperazine. Despite the straightforward synthesis of such compounds, a review of current scientific literature reveals a significant gap in the specific pharmacological characterization of this particular molecule.[2] This guide, therefore, takes a deductive approach, building a profile for this compound by examining the well-established activities of its parent structure and related analogues.

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value / Prediction | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₉H₂₀N₂ | --- |

| Molecular Weight | 156.27 g/mol | Calculated |

| XLogP3-AA (Lipophilicity) | ~1.5 - 2.0 | Predicted |

| Hydrogen Bond Donors | 1 (Secondary amine) | Calculated |

| Hydrogen Bond Acceptors | 2 (Both nitrogen atoms) | Calculated |

| pKa (Basicity) | ~9.8 (for N4-H), ~5.5 (for N1) | Estimated based on piperazine[3] |

| Solubility | Freely soluble in water | Predicted based on piperazine[3] |

The 3-methylbutyl (isoamyl) group is a moderately lipophilic alkyl chain. Its addition to the piperazine ring is expected to increase the molecule's overall lipophilicity compared to the parent piperazine, which could enhance its ability to cross cellular membranes, including the blood-brain barrier.[1]

Hypothesized Mechanisms of Action

Based on the pharmacology of related compounds, this compound could exhibit several biological activities. The most probable mechanisms are detailed below, ranked from most to least likely for a simple N-alkyl derivative.

Primary Hypothesis: Anthelmintic Activity via GABA Receptor Modulation

The most well-documented and historically significant use of piperazine is as an anthelmintic agent for treating parasitic worm infections.[3]

Causality of Mechanism: The mechanism of action for piperazine in helminths is centered on the γ-aminobutyric acid (GABA) receptor.[3]

-

GABA Agonism: Piperazine acts as an agonist at the inhibitory GABA receptors located at the neuromuscular junction of ascaris (roundworms).

-

Chloride Influx: This agonism opens chloride ion channels, leading to an influx of Cl⁻ into the muscle cells.

-

Hyperpolarization: The influx of negative ions causes hyperpolarization of the muscle cell membrane.

-

Flaccid Paralysis: This state of hyperpolarization makes the muscle cells unresponsive to excitatory stimuli, resulting in flaccid paralysis of the parasite.

-

Expulsion: The paralyzed worms lose their grip on the intestinal wall and are expelled from the host's body by normal peristaltic action.[3]

The selectivity for parasites is due to vertebrates using GABA primarily in the CNS, whereas the peripheral neuromuscular junctions of helminths are sensitive to this mechanism.[3] The addition of the simple, non-bulky 3-methylbutyl group is unlikely to abolish this fundamental activity and may modulate its potency or pharmacokinetic profile.

Secondary Hypothesis: Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that N-alkyl and N-aryl piperazine derivatives possess significant antimicrobial properties.[4]

Causality of Mechanism: The precise mechanism for the antimicrobial effects of piperazine derivatives is not as clearly defined as their anthelmintic action but is thought to involve:

-

Membrane Disruption: The cationic nature of the protonated piperazine ring at physiological pH can lead to electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This can disrupt membrane integrity, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: The piperazine scaffold can chelate metal ions essential for the function of bacterial enzymes or directly bind to active sites, inhibiting crucial metabolic pathways.

-

Biofilm Inhibition: Some derivatives have been shown to interfere with bacterial quorum sensing and biofilm formation.

The 3-methylbutyl group would increase the compound's lipophilicity, potentially enhancing its ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes.[1]

Tertiary (Less Likely) Hypothesis: Central Nervous System (CNS) Activity

While many complex piperazine derivatives (particularly arylpiperazines) are potent CNS agents that modulate dopaminergic and serotoninergic systems, this is less probable for a simple N-alkyl derivative.[1] However, some basic CNS effects cannot be entirely ruled out. The parent piperazine molecule itself has been shown to have effects on smooth, cardiac, and skeletal muscle, some of which are antagonized by atropine, suggesting a potential interaction with muscarinic acetylcholine receptors.[5]

If CNS activity were present, it would likely be non-specific and related to general effects on neurotransmitter systems rather than high-affinity binding to a specific receptor subtype. Potential actions could include weak modulation of monoamine transporters or receptors.

Proposed Experimental Workflow for Mechanistic Validation

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Protocol: In Vitro Anthelmintic Assay

This protocol is designed to test the primary hypothesis.

Objective: To determine if this compound causes paralysis in a model nematode, Caenorhabditis elegans.

Methodology:

-

Culture Maintenance: Maintain wild-type (N2) C. elegans on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 bacteria.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a series of dilutions to test a range of concentrations (e.g., 1 µM to 1 mM).

-

Assay Plate Preparation: Dispense the compound dilutions into the wells of a 96-well microtiter plate containing liquid M9 buffer. Include a vehicle control (solvent only) and a positive control (e.g., piperazine citrate or levamisole).

-

Worm Synchronization: Synchronize a population of C. elegans to obtain a large number of L4 stage larvae.

-

Assay Execution: Wash the synchronized worms off their plates with M9 buffer and add approximately 20-30 worms to each well of the assay plate.

-

Data Collection: Incubate the plates at 20°C. At specified time points (e.g., 1, 2, 4, and 6 hours), observe the worms under a dissecting microscope. Count the number of paralyzed (immotile) versus motile worms in each well. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

-

Analysis: Calculate the percentage of paralysis for each concentration at each time point. Determine the EC₅₀ (the concentration that causes paralysis in 50% of the worms).

Detailed Protocol: Broad Receptor Binding Panel

This protocol serves to investigate potential CNS activity.

Objective: To screen this compound for binding affinity against a wide range of CNS receptors.

Methodology:

-

Target Selection: Utilize a commercial or in-house radioligand binding assay panel. A typical panel should include, but not be limited to:

-

Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸

-

Dopamine Receptors: D₁, D₂, D₃

-

Adrenergic Receptors: α₁, α₂, β

-

Muscarinic Receptors: M₁, M₂, M₃

-

Histamine Receptors: H₁

-

-

Assay Principle: The assay is based on the competition between the test compound and a specific radiolabeled ligand for binding to a receptor expressed in a cell membrane preparation.

-

Execution:

-

Incubate cell membrane preparations expressing the target receptor with a fixed concentration of the specific radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand using rapid filtration through a glass fiber filter.

-

Quantify the radioactivity trapped on the filter using a scintillation counter.

-

-

Analysis:

-

Measure the displacement of the radioligand by the test compound.

-

Calculate the inhibition constant (Kᵢ) for each receptor where significant binding (>50% inhibition at 10 µM) is observed. The Kᵢ value represents the affinity of the compound for the receptor.

-

Caption: Hypothesized signaling pathway for anthelmintic action.

Conclusion and Future Directions

While definitive data on the mechanism of action of this compound is currently absent from the literature, a strong hypothesis can be formulated based on the extensive knowledge of the piperazine scaffold. The most probable biological activity is anthelmintic, mediated by agonist activity at parasitic GABA receptors, leading to flaccid paralysis. A secondary, plausible mechanism is broad-spectrum antimicrobial activity due to the compound's cationic and lipophilic characteristics. Direct, high-affinity CNS activity is considered less likely but warrants investigation.

The experimental workflows detailed in this guide provide a clear and robust path for elucidating the true pharmacological profile of this compound. Successful validation of the primary or secondary hypotheses could position this compound or its derivatives as candidates for new anti-parasitic or anti-infective agents. Future research should focus on executing these validation studies, followed by ADME-Tox profiling and in vivo efficacy models to determine any potential therapeutic value.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-